N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methylbenzamide
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Overview
Description
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methylbenzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a chlorophenyl group, and a benzamide moiety
Preparation Methods
The synthesis of N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methylbenzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step typically involves the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenyl group: This can be achieved through a substitution reaction using chlorinated aromatic compounds.
Attachment of the benzamide moiety: This step involves the coupling of the pyrazolo[3,4-d]pyrimidine intermediate with a benzamide derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methylbenzamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Pharmacology: It has been studied for its effects on various biological pathways and its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Biological Research: The compound is used as a tool to study cellular processes and molecular interactions.
Industrial Applications: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets. It is known to inhibit certain kinases and enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methylbenzamide can be compared with other similar compounds, such as:
AZD5363: A potent inhibitor of Akt kinases with similar structural features.
1-(Pyrimidin-4-yl)pyrazol-5(4H)-one derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities.
1,2,3-Triazolo[4,5-d]pyrimidine derivatives: These compounds have been studied for their antitumor activities and share structural similarities with the target compound
The uniqueness of this compound lies in its specific combination of functional groups and its potential for targeted therapeutic applications.
Properties
Molecular Formula |
C23H18ClN7O |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C23H18ClN7O/c1-14-6-8-16(9-7-14)23(32)28-20-10-15(2)29-31(20)22-19-12-27-30(21(19)25-13-26-22)18-5-3-4-17(24)11-18/h3-13H,1-2H3,(H,28,32) |
InChI Key |
NSKWMUMWGNVIEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl)C |
Origin of Product |
United States |
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